1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Description
The compound 1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (CAS: 1351644-46-6) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-aminoethyl group at position 1, an ethylthio substituent at position 6, and an N-propylamine moiety at position 2. Its hydrochloride salt enhances solubility for pharmacological applications. While commercial availability is discontinued , its structural features align with purine analogs known for antitumor and kinase-inhibitory activities .
Properties
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S.ClH/c1-3-6-14-10-9-8-15-18(7-5-13)11(9)17-12(16-10)19-4-2;/h8H,3-7,13H2,1-2H3,(H,14,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVBSQLMIYKPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a compound with potential therapeutic applications. Its biological activity is primarily investigated in the context of its interactions with various biological systems, particularly in relation to its effects on cellular signaling pathways and its potential as a pharmacological agent.
The compound is believed to exert its biological effects through modulation of specific receptors and pathways involved in cellular signaling. The following mechanisms have been identified:
- Adenosine Receptor Modulation : The compound may influence adenosine receptors, which play crucial roles in various physiological processes, including inflammation and neuroprotection. Activation of these receptors can lead to significant changes in cellular responses, particularly under stress conditions .
- Inhibition of Inflammatory Pathways : Research indicates that the compound may inhibit pathways associated with inflammation, potentially reducing the expression of pro-inflammatory cytokines and mediators like inducible nitric oxide synthase (iNOS) during inflammatory responses .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce lipopolysaccharide (LPS)-induced inflammation in astrocytes by inhibiting MAPK and Akt phosphorylation, leading to decreased expression of inflammatory genes .
- Neuroprotective Properties : The modulation of adenosine receptors suggests potential neuroprotective effects, which could be beneficial in conditions such as stroke or neurodegenerative diseases .
Case Studies and Experimental Findings
- Study on Inflammatory Response : A recent study examined the effect of the compound on LPS-stimulated astrocytes. The results indicated a significant reduction in the expression of inflammatory markers when treated with varying concentrations of the compound, showcasing its potential as an anti-inflammatory agent.
- Neuroprotection in Hypoxic Conditions : Another study focused on the neuroprotective effects of the compound under hypoxic conditions. The findings suggested that it could mitigate cellular damage by modulating adenosine receptor activity, thus offering a protective effect against hypoxia-induced injury.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced iNOS expression | |
| Neuroprotective | Mitigated hypoxic injury | |
| Adenosine Receptor Interaction | Modulated receptor activity |
Table 2: Experimental Findings
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aminoethyl vs. Chloroethyl/Phenyl Groups: The target compound’s 2-aminoethyl group at position 1 likely improves aqueous solubility compared to lipophilic chloroethyl or phenylpropyl substituents in analogs .
- Ethylthio vs.
- N-Propylamine vs. N-Phenyl : The N-propylamine moiety in the target compound may reduce cytotoxicity relative to N-phenyl derivatives, which are prone to metabolic oxidation .
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
